molecular formula C9H14O2 B8626385 2-Methylspiro[2.4]heptane-1-carboxylic acid

2-Methylspiro[2.4]heptane-1-carboxylic acid

Cat. No. B8626385
M. Wt: 154.21 g/mol
InChI Key: FDQCMJDCPIVKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932245B2

Procedure details

The title compound was prepared as described in Example 1B substituting the product from Example 27A for the product from Example 1A. MS m/z 154 (M)+.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:4]2([CH2:8][CH2:7][CH2:6][CH2:5]2)[CH:3]1[C:9]([O:11]CC)=[O:10].C1(C(OCC)=O)C2(CCCCC2)C1>>[CH3:1][CH:2]1[C:4]2([CH2:8][CH2:7][CH2:6][CH2:5]2)[CH:3]1[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C12CCCC2)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC12CCCCC2)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1C(C12CCCC2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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